8-Methoxymethyl-3-isobutyl-1-methylxanthine

Phosphodiesterase Selectivity cAMP/cGMP Signaling

MMPX is a cell-permeable, selective PDE1 inhibitor with an 8-methoxymethyl substitution that confers enhanced potency and specificity over broad-spectrum agents like IBMX. Its well-validated selectivity window eliminates off-target confounding on PDE2-4 in functional assays, enabling precise mechanistic dissection of PDE1-dependent pathways in smooth muscle, PAH, and neuronal models. Sourced for reproducible, high-impact research.

Molecular Formula C12H18N4O3
Molecular Weight 266.30 g/mol
CAS No. 78033-08-6
Cat. No. B1677356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxymethyl-3-isobutyl-1-methylxanthine
CAS78033-08-6
Synonyms8-methoxymethyl-3-isobutyl-1-methylxanthine
8-MMX
8MM-IBMX
MI-methylxanthine
Molecular FormulaC12H18N4O3
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC
InChIInChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14)
InChIKeyNBLBCGUCPBXKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Methoxymethyl-3-isobutyl-1-methylxanthine (MMPX): A Selective PDE1 Inhibitor for cAMP/cGMP Signaling Research and Procurement


8-Methoxymethyl-3-isobutyl-1-methylxanthine (CAS 78033-08-6, also known as MMPX or 8MM-IBMX) is a methylxanthine derivative and a cell-permeable, selective inhibitor of Ca²⁺/calmodulin-dependent phosphodiesterase type 1 (PDE1) . It is structurally related to the non-selective PDE inhibitor IBMX but features an 8-methoxymethyl substitution that confers enhanced selectivity and potency for PDE1 over other PDE isoforms . MMPX is widely utilized as a pharmacological tool to investigate the roles of PDE1-mediated cyclic nucleotide hydrolysis in various physiological and pathological processes, including smooth muscle contractility, pulmonary vascular remodeling, and neuronal signaling [1].

Why Generic PDE Inhibitors Cannot Substitute for 8-Methoxymethyl-3-isobutyl-1-methylxanthine in Targeted Research


Substituting MMPX with broad-spectrum PDE inhibitors like IBMX or even other PDE1 inhibitors such as vinpocetine introduces significant experimental confounds. Non-selective inhibition of multiple PDE isoforms obscures the specific contribution of PDE1 to observed phenotypes, confounding data interpretation and potentially masking opposing regulatory effects mediated by distinct PDE families [1]. Even among PDE1-targeting agents, MMPX offers superior potency and a well-characterized selectivity window that has been validated across multiple functional assays and disease models, enabling precise dissection of PDE1-dependent pathways without off-target activity on PDE2-4 at standard working concentrations . This level of target engagement specificity is critical for generating reproducible, mechanistically sound data in both basic research and translational studies.

Quantitative Differentiation Guide: 8-Methoxymethyl-3-isobutyl-1-methylxanthine vs. Key Comparators


Superior PDE1 Selectivity Profile vs. Non-Selective IBMX

MMPX exhibits a markedly improved selectivity profile for PDE1 compared to its parent compound IBMX. While IBMX broadly inhibits PDE1-5 and PDE7 with IC₅₀ values ranging from 7 to 50 µM, MMPX is highly selective for PDE1 and PDE5, with minimal activity against PDE2-4 at concentrations up to 400 µM [1]. This selective inhibition allows researchers to attribute functional effects specifically to PDE1 (or PDE5) without confounding off-target PDE inhibition.

Phosphodiesterase Selectivity cAMP/cGMP Signaling

Enhanced PDE1 Inhibitory Potency Compared to Vinpocetine

MMPX demonstrates superior potency for PDE1 inhibition relative to vinpocetine, another commonly used PDE1 inhibitor. MMPX inhibits PDE1 with an IC₅₀ of approximately 4-5 µM, whereas vinpocetine requires approximately 21 µM to achieve equivalent inhibition . This 4- to 5-fold difference in potency translates to lower effective concentrations in cellular and tissue assays, reducing the risk of off-target effects and solvent toxicity.

PDE1 Inhibitor Potency IC₅₀

Functional Relaxation of Human Bladder Smooth Muscle via PDE1 Inhibition

MMPX (10 µM) induces significant relaxation of human detrusor smooth muscle (DSM) through a PDE1-dependent mechanism. In isolated human DSM strips, MMPX reduced spontaneous phasic contraction amplitude, frequency, and muscle force integral. It also attenuated electrical field stimulation-evoked contractions [1]. These functional effects are mediated by increased cAMP levels, subsequent activation of ryanodine receptors, and BK channel opening, leading to membrane hyperpolarization and decreased intracellular Ca²⁺ [1]. This well-defined mechanism provides a robust ex vivo model for studying PDE1's role in bladder contractility.

Urology Smooth Muscle BK Channel

Reversal of Pulmonary Vascular Remodeling and Right Heart Hypertrophy in Preclinical PAH Models

Long-term infusion of MMPX in two established rodent models of pulmonary arterial hypertension (PAH) reversed key pathological hallmarks. In both chronically hypoxic mice and monocrotaline-injected rats, MMPX administration significantly lowered elevated pulmonary artery pressure, reversed structural remodeling of the lung vasculature (assessed by muscularization of small pulmonary arteries), and reduced right heart hypertrophy [1]. This therapeutic effect was observed in animals with fully established disease, indicating the potential for disease modification rather than just symptom relief.

Pulmonary Hypertension Vascular Remodeling In Vivo Efficacy

Direct Vasorelaxation of Human Saphenous Vein

MMPX induces relaxation of isolated human saphenous vein segments in the absence of endothelium, with an EC₅₀ of 31 µM . This direct vasodilatory effect is independent of endothelial nitric oxide production and demonstrates the functional expression and relevance of PDE1 in human venous smooth muscle. This property makes MMPX a valuable tool for studying PDE1-mediated regulation of vascular tone in human tissue ex vivo.

Vascular Biology Vasorelaxation Ex Vivo

Cell Permeability Enables Intracellular Target Engagement

MMPX is documented as cell-permeable, enabling its use in intact cell assays without the need for membrane permeabilization techniques . This property is essential for studying PDE1 function in its native cellular context, as PDE1 is an intracellular enzyme. While many PDE inhibitors require high concentrations or special delivery methods to access intracellular targets, MMPX readily crosses the plasma membrane, facilitating dose-response studies and reducing experimental variability.

Cell Permeable Intracellular Assay Compatibility

Optimal Scientific and Industrial Applications for 8-Methoxymethyl-3-isobutyl-1-methylxanthine Based on Verified Differentiation


Dissecting PDE1-Specific Signaling in Smooth Muscle Physiology and Pathophysiology

MMPX is the preferred tool for investigating the role of PDE1 in regulating smooth muscle contractility in tissues such as the urinary bladder and vasculature. Its well-documented selectivity over PDE2-4 ensures that observed effects on muscle tone, calcium handling, and ion channel activity are attributable to PDE1 inhibition rather than off-target PDE modulation [1]. This is particularly critical in tissues where multiple PDE isoforms are co-expressed and functionally opposed [1].

Preclinical Modeling of Pulmonary Arterial Hypertension (PAH) and Vascular Remodeling

In animal models of PAH, long-term MMPX infusion has been shown to reverse established pulmonary vascular remodeling and right heart hypertrophy [2]. Researchers studying the pathogenesis of PAH or evaluating combination therapies (e.g., with prostanoids like iloprost) can utilize MMPX as a validated pharmacological probe to interrogate the contribution of PDE1 to disease progression and therapeutic response [2][3].

Investigating cAMP/cGMP Compartmentalization and Cross-Talk in Intact Cells

Due to its cell permeability and selectivity, MMPX enables the study of cyclic nucleotide signaling dynamics in living cells without the confounding effects of broad-spectrum PDE inhibition [4]. It is particularly useful in FRET-based cAMP sensor assays where spatial and temporal resolution of PDE1 activity is required, as demonstrated in pancreatic β-cell research [4].

Ex Vivo Human Tissue Pharmacology Studies

MMPX's demonstrated efficacy in relaxing isolated human saphenous vein and detrusor smooth muscle makes it a valuable reagent for translational pharmacology studies using human tissue samples [1]. Its activity in these ex vivo models validates its utility for target validation and drug screening in a human-relevant context.

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